molecular formula C50H36N6O2 B5130080 2-phenyl-N-[4-phenyl-2-[4-[4-phenyl-6-[(2-phenylacetyl)amino]quinazolin-2-yl]phenyl]quinazolin-6-yl]acetamide

2-phenyl-N-[4-phenyl-2-[4-[4-phenyl-6-[(2-phenylacetyl)amino]quinazolin-2-yl]phenyl]quinazolin-6-yl]acetamide

Cat. No.: B5130080
M. Wt: 752.9 g/mol
InChI Key: KVFFGJIWVBPWRX-UHFFFAOYSA-N
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Description

2-phenyl-N-[4-phenyl-2-[4-[4-phenyl-6-[(2-phenylacetyl)amino]quinazolin-2-yl]phenyl]quinazolin-6-yl]acetamide is a complex organic compound with a molecular formula of C36H28N4O2 . This compound is characterized by its intricate structure, which includes multiple phenyl and quinazolinyl groups. It is of significant interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-[4-phenyl-2-[4-[4-phenyl-6-[(2-phenylacetyl)amino]quinazolin-2-yl]phenyl]quinazolin-6-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Formation of Quinazolinyl Intermediates: This step involves the synthesis of quinazolinyl derivatives through cyclization reactions.

    Phenylation Reactions: Phenyl groups are introduced using reagents such as phenylboronic acid in the presence of palladium catalysts.

    Acetylation: The final step involves the acetylation of the intermediate compounds to form the desired acetamide derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-[4-phenyl-2-[4-[4-phenyl-6-[(2-phenylacetyl)amino]quinazolin-2-yl]phenyl]quinazolin-6-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl or quinazolinyl groups using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium on carbon

    Substitution: Sodium hydride, lithium diisopropylamide

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-phenyl-N-[4-phenyl-2-[4-[4-phenyl-6-[(2-phenylacetyl)amino]quinazolin-2-yl]phenyl]quinazolin-6-yl]acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-phenyl-N-[4-phenyl-2-[4-[4-phenyl-6-[(2-phenylacetyl)amino]quinazolin-2-yl]phenyl]quinazolin-6-yl]acetamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by:

    Inhibition of Enzymes: The compound can inhibit enzymes involved in cell proliferation, such as tyrosine kinases.

    Interference with DNA Synthesis: It may interfere with DNA synthesis and repair mechanisms, leading to cell cycle arrest and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-phenyl-N-[4-phenyl-2-[4-[4-phenyl-6-[(2-phenylacetyl)amino]quinazolin-2-yl]phenyl]quinazolin-6-yl]acetamide is unique due to its intricate structure and the presence of multiple phenyl and quinazolinyl groups. This complexity allows it to interact with a wide range of molecular targets, making it a versatile compound for various scientific applications.

Properties

IUPAC Name

2-phenyl-N-[4-phenyl-2-[4-[4-phenyl-6-[(2-phenylacetyl)amino]quinazolin-2-yl]phenyl]quinazolin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H36N6O2/c57-45(29-33-13-5-1-6-14-33)51-39-25-27-43-41(31-39)47(35-17-9-3-10-18-35)55-49(53-43)37-21-23-38(24-22-37)50-54-44-28-26-40(52-46(58)30-34-15-7-2-8-16-34)32-42(44)48(56-50)36-19-11-4-12-20-36/h1-28,31-32H,29-30H2,(H,51,57)(H,52,58)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVFFGJIWVBPWRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC3=C(C=C2)N=C(N=C3C4=CC=CC=C4)C5=CC=C(C=C5)C6=NC7=C(C=C(C=C7)NC(=O)CC8=CC=CC=C8)C(=N6)C9=CC=CC=C9
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H36N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

752.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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